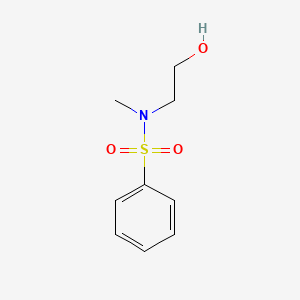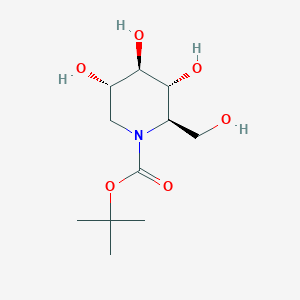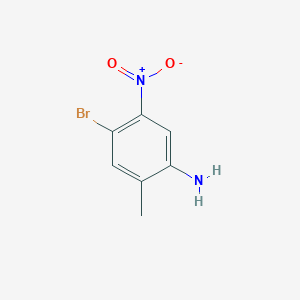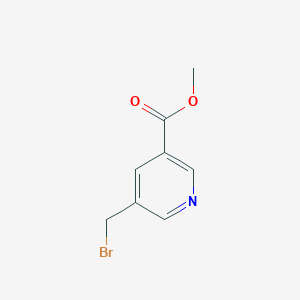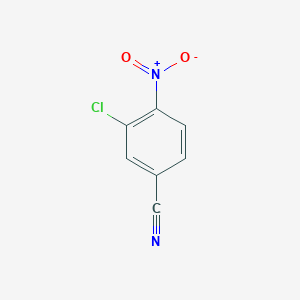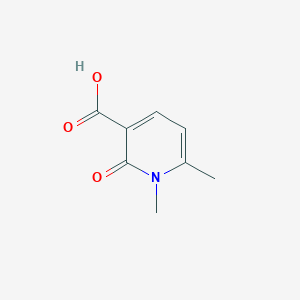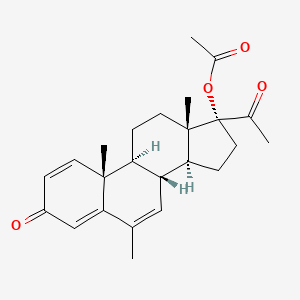
5-Bromo-6-methylpicolinic acid
Übersicht
Beschreibung
5-Bromo-6-methylpicolinic acid (CAS Number: 137778-20-2) is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . It belongs to the class of picolinic acid derivatives and exhibits interesting properties due to its bromine substitution.
Molecular Structure Analysis
The compound’s molecular structure consists of a pyridine ring with a methyl group at the 6-position and a bromine atom at the 5-position. The carboxylic acid group is attached to the pyridine ring, resulting in the following IUPAC name: 5-bromo-6-methyl-2-pyridinecarboxylic acid .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Pyrrolo[2,3-d]pyrimidines
5-Bromo-6-methylpicolinic acid is utilized in the synthesis of pyrrolo[2,3-d]pyrimidines through a copper/6-methylpicolinic acid catalyzed coupling reaction. This method allows for the introduction of variable functional groups at specific positions on the pyrimidine ring, demonstrating its versatility in organic synthesis (Xi Jiang et al., 2015).
2. Copper(II) Complexes Formation
In another application, this compound is involved in forming copper(II) complexes. These complexes, characterized by various spectroscopic methods, have unique molecular and crystal structures, thermal stability, and magnetic properties, which can be important in materials science and coordination chemistry (B. Kukovec et al., 2008).
3. Cobalt Complexes Study
The compound also plays a role in the formation of cobalt complexes. These complexes have been studied for their spectroscopic, structural, thermal characterization, and their behavior in electrochemical reactions. Such studies are fundamental in exploring the properties of transition metal complexes (B. Kukovec et al., 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
5-Bromo-6-methylpicolinic acid is a derivative of picolinic acid . It has been reported to act as an organic ligand to form metal-organic complexes . .
Mode of Action
As an organic ligand, it likely interacts with its targets through the formation of coordinate covalent bonds .
Biochemical Pathways
As a ligand in metal-organic complexes, it may potentially influence a variety of biochemical processes depending on the nature of the metal ion and the specific biological context .
Result of Action
As a component of metal-organic complexes, its effects would likely depend on the specific biological context and the nature of the metal ion .
Biochemische Analyse
Biochemical Properties
5-Bromo-6-methylpicolinic acid plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various metal ions to form stable complexes, which can be utilized in catalysis and other biochemical applications. The compound’s ability to chelate metal ions makes it valuable in studying metalloenzymes and their mechanisms. Additionally, this compound can interact with proteins and enzymes, potentially influencing their activity and stability .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to alterations in metabolic flux and the production of metabolites. Furthermore, this compound may affect the expression of genes involved in cellular stress responses and metabolic regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to metal ions, forming complexes that can either inhibit or activate enzymatic activity. The compound’s interaction with metal ions can lead to changes in the conformation of enzymes, thereby affecting their catalytic properties. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic regulation. At higher doses, this compound can induce toxic or adverse effects, including cellular stress and apoptosis. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating enzyme activity and altering the levels of specific metabolites. Additionally, this compound may affect the synthesis and degradation of biomolecules, contributing to its overall impact on cellular metabolism .
Eigenschaften
IUPAC Name |
5-bromo-6-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKSXZKZOWOMKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568131 | |
| Record name | 5-Bromo-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137778-20-2 | |
| Record name | 5-Bromo-6-methyl-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137778-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




